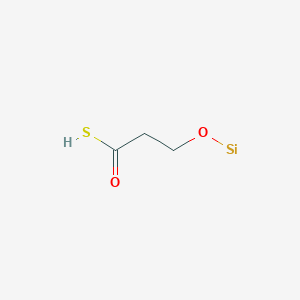
CID 71415348
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71415348 is a chemical compound with significant interest in various scientific fields It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Métodos De Preparación
Initial Reaction: The starting materials undergo a series of chemical reactions under controlled conditions to form intermediate compounds.
Intermediate Processing: These intermediates are then subjected to further reactions, often involving catalysts and specific reagents, to achieve the desired compound.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
CID 71415348 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Addition: The compound can participate in addition reactions where atoms or groups are added to the molecule, commonly using catalysts like palladium or platinum.
Aplicaciones Científicas De Investigación
CID 71415348 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: this compound is utilized in industrial processes, including the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 71415348 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition or activation of specific pathways, ultimately affecting cellular functions and processes.
Comparación Con Compuestos Similares
CID 71415348 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: Known for its structural similarity but differing in specific functional groups and reactivity.
CID 63014: A salt mixture that shares some properties with this compound but has distinct chemical behavior.
CID 078: Another compound with similar applications but different molecular targets and mechanisms of action.
Propiedades
Número CAS |
834880-99-8 |
|---|---|
Fórmula molecular |
C3H5O2SSi |
Peso molecular |
133.22 g/mol |
InChI |
InChI=1S/C3H5O2SSi/c4-3(6)1-2-5-7/h1-2H2,(H,4,6) |
Clave InChI |
ZVJXWYYRKRJBJN-UHFFFAOYSA-N |
SMILES canónico |
C(CO[Si])C(=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


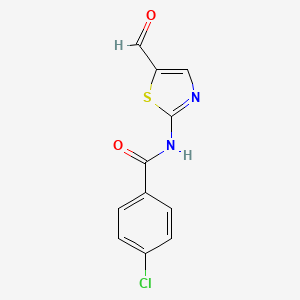
![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)
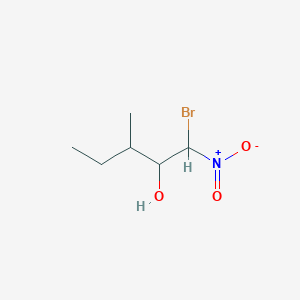
![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)
![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)
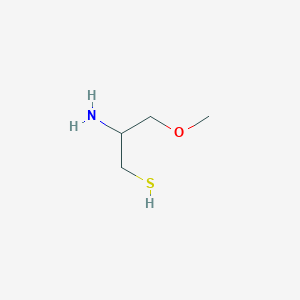
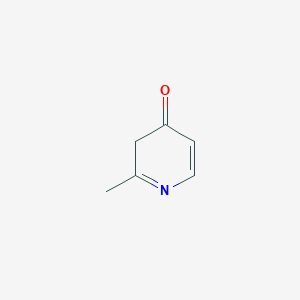
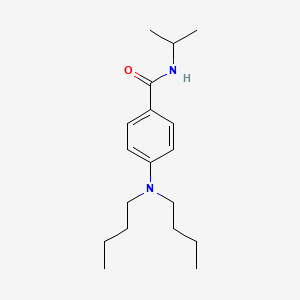

![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
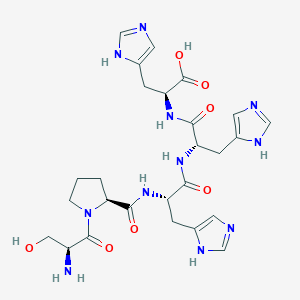
![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
